molecular formula C28H32N4O3S3 B2989006 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide CAS No. 486453-18-3

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide

Cat. No.: B2989006
CAS No.: 486453-18-3
M. Wt: 568.77
InChI Key: ZQVCLQQPKDGUJV-UHFFFAOYSA-N
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Description

This compound features a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine scaffold, with a 6-methyl substituent on the pyridine ring and a 4-(N-butyl-N-ethylsulfamoyl)benzamide group.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3S3/c1-4-6-16-32(5-2)38(34,35)20-13-11-19(12-14-20)26(33)30-28-25(21-15-17-31(3)18-24(21)37-28)27-29-22-9-7-8-10-23(22)36-27/h7-14H,4-6,15-18H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVCLQQPKDGUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide is a novel synthetic molecule with potential therapeutic applications. Its structure incorporates several pharmacologically relevant motifs, including a benzothiazole moiety known for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Structural Overview

The compound features a complex structure that includes:

  • Benzothiazole : A heterocyclic compound associated with antimicrobial and anticancer properties.
  • Thieno[2,3-c]pyridine : Known for its neuroprotective effects.
  • Sulfamoyl group : Often enhances solubility and bioavailability.

The primary target of this compound is the APE1 (apurinic/apyrimidinic endonuclease 1) enzyme, which plays a critical role in the base excision repair (BER) pathway. APE1 is essential for repairing DNA damage caused by various factors, including oxidative stress and alkylating agents. Inhibition of APE1 can sensitize cancer cells to chemotherapy by preventing the repair of DNA lesions induced by treatment:

  • Inhibition of APE1 : The compound exhibits low micromolar activity against APE1, significantly enhancing the cytotoxic effects of alkylating agents like temozolomide in cancer cell lines such as HeLa cells .

In Vitro Studies

In vitro studies have demonstrated that this compound:

  • Exhibits cytotoxicity : It potentiates the effects of DNA-damaging agents in various cancer cell lines.
  • Modulates gene expression : By interacting with transcription factors through its redox activity .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the benzothiazole and thieno[2,3-c]pyridine moieties can significantly influence biological activity:

  • Benzothiazole modifications : Variations in substituents on the benzothiazole ring can enhance or reduce APE1 inhibitory activity.
  • Thieno[2,3-c]pyridine modifications : Alterations in this region have been linked to changes in neuroprotective properties.

Case Study 1: Cancer Treatment Synergy

A study evaluating the compound's effectiveness in combination with temozolomide showed increased apoptosis in tumor cells compared to treatment with temozolomide alone. This suggests that the compound's ability to inhibit APE1 enhances the efficacy of established chemotherapeutic agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds containing the thieno[2,3-c]pyridine scaffold. Results indicated that these compounds could reduce neuronal cell death in models of oxidative stress, highlighting their potential for treating neurodegenerative diseases .

Data Tables

Biological Activity Effect Reference
APE1 InhibitionLow µM activity
Cytotoxicity in HeLa CellsEnhanced with alkylating agents
NeuroprotectionReduced cell death under stress

Comparison with Similar Compounds

Structural Analog: N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3)

Key Differences :

  • Pyridine Substituent : 6-isopropyl (Compound 3) vs. 6-methyl (Target Compound).
  • Benzamide Group : Acetamide (Compound 3) vs. N-butyl-N-ethylsulfamoyl (Target Compound).

Bioactivity :

  • Compound 3 inhibits APE1 with single-digit µM activity and enhances alkylating agents (e.g., temozolomide) in HeLa cells .
  • The isopropyl group may improve hydrophobic binding in APE1’s active site, while the sulfamoyl group in the target compound could enhance solubility or electrostatic interactions.

Pharmacokinetics :

  • Compound 3 exhibits favorable brain exposure in mice, critical for glioma therapy .

Structural Analog: N-(3-Benzo[d]thiazol-2-yl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide (CAS 524694-87-9)

Key Differences :

  • Pyridine Substituent : 6-ethyl (CAS 524694-87-9) vs. 6-methyl (Target Compound).
  • Benzamide Group : 4-methoxy (CAS 524694-87-9) vs. 4-(N-butyl-N-ethylsulfamoyl) (Target Compound).

Functional Implications :

  • Ethyl vs. methyl groups influence metabolic stability; larger alkyl groups (e.g., ethyl) may slow oxidative metabolism but increase molecular weight.

Sulfamoyl-Containing Analogs (General Class)

Shared Features :

  • Sulfamoyl groups are prevalent in kinase inhibitors and DNA repair modulators due to their ability to interact with catalytic lysines or phosphates.

Example: Derivatives from (e.g., 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide) demonstrate that sulfamoyl substituents enhance binding to enzymes like APE1 or kinases . The target compound’s N-butyl-N-ethylsulfamoyl group may optimize selectivity by filling hydrophobic pockets.

APE1 Inhibitors and Glioma Relevance

Context :

  • APE1 overexpression in high-grade gliomas correlates with resistance to radiotherapy and alkylating agents . Inhibitors like Compound 3 sensitize tumors to these therapies .

Target Compound’s Potential:

  • If the target compound inhibits APE1, its 6-methyl group might balance metabolic stability and binding efficiency compared to 6-isopropyl. The sulfamoyl group could improve solubility over acetamide-based inhibitors, enhancing bioavailability.

Comparative Data Table

Parameter Target Compound Compound 3 CAS 524694-87-9
Pyridine Substituent 6-methyl 6-isopropyl 6-ethyl
Benzamide Group 4-(N-butyl-N-ethylsulfamoyl) Acetamide 4-methoxy
Enzyme Inhibition (IC₅₀) Not reported Single-digit µM (APE1) Not reported
Cytotoxicity Enhancement Not tested Yes (alkylating agents) Not reported
Brain Exposure (Mice) Not tested High Unknown

Research Implications and Gaps

  • Structural-Activity Relationships (SAR): Minor changes (e.g., methyl → ethyl/isopropyl) significantly alter bioactivity and pharmacokinetics. The sulfamoyl group’s role in solubility and target binding warrants further study.
  • Therapeutic Potential: Empirical testing is needed to confirm APE1 inhibition and synergy with alkylating agents, particularly in glioma models .
  • Lumping Strategies : While compounds with similar scaffolds (e.g., benzo[d]thiazol-2-yl derivatives) may be grouped for modeling, distinct substituents like sulfamoyl vs. methoxy require individualized analysis .

Q & A

Basic Research Questions

Q. What are the core structural features of this compound, and how do they influence its reactivity in synthetic pathways?

  • The compound integrates a benzo[d]thiazole moiety fused with a tetrahydrothieno[2,3-c]pyridine core, modified by a sulfamoylbenzamide group. The methyl group at position 6 and the N-butyl-N-ethyl sulfamoyl substituent contribute to steric and electronic effects, impacting solubility and reactivity.
  • Methodological Insight : Synthetic routes for analogous compounds (e.g., benzothiazole-thiazolidinone hybrids) often involve condensation reactions under reflux conditions with catalysts like triethylamine or potassium carbonate, followed by purification via column chromatography .

Q. What are the primary challenges in synthesizing this compound, and how can reaction conditions be optimized?

  • Challenges include low yields in cyclization steps (e.g., forming the tetrahydrothieno-pyridine ring) and regioselectivity issues during sulfamoylation.
  • Methodological Answer : Optimization strategies include:

  • Using microwave-assisted synthesis to accelerate cyclization .
  • Employing trichloroisocyanuric acid (TCICA) as a mild oxidizing agent for sulfamoyl group installation .
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical Workflow :

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry .
  • IR spectroscopy to verify functional groups (e.g., C=O at ~1670 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular weight confirmation .

Advanced Research Questions

Q. How does the N-butyl-N-ethylsulfamoyl group affect the compound’s pharmacokinetic properties compared to other sulfonamide derivatives?

  • The branched alkyl chains enhance lipophilicity (logP ~3.5–4.0), improving membrane permeability but potentially reducing aqueous solubility. Comparative studies with linear-chain analogs (e.g., N-methyl-N-propyl) show differences in metabolic stability due to steric hindrance .
  • Methodological Approach :

  • Use in vitro assays (e.g., Caco-2 cell permeability) and metabolic stability tests in liver microsomes .

Q. What contradictions exist in reported bioactivity data for structurally similar compounds, and how can they be resolved?

  • Discrepancies in antimicrobial activity (e.g., MIC values varying by >50% for benzothiazole-thiazolidinone hybrids) may arise from differences in bacterial strains or assay conditions .
  • Resolution Strategies :

  • Standardize testing protocols (e.g., CLSI guidelines).
  • Validate results across multiple independent labs .

Q. What computational methods are suitable for predicting the compound’s binding affinity to target proteins (e.g., kinases or GPCRs)?

  • In Silico Workflow :

  • Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB entries).
  • MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .
  • QSAR models trained on benzothiazole-containing inhibitors to predict IC₅₀ values .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

  • Process Chemistry Solutions :

  • Use LC-MS/MS to detect trace impurities (e.g., des-methyl analogs or sulfonamide hydrolysis products) .
  • Optimize solvent systems (e.g., acetonitrile/water gradients) for preparative HPLC purification .
  • Implement continuous flow reactors to reduce side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.